5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine
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Overview
Description
5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-5-methoxybenzyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then reacted with thioamide under specific conditions to form the final thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methoxyphenyl boronic acid
- (5-chloro-2-methoxyphenyl)hydrazine hydrochloride
Uniqueness
Compared to similar compounds, 5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is a key feature that differentiates it from other compounds and contributes to its potential bioactivity.
Properties
Molecular Formula |
C18H17ClN2O3S2 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-12-7-9-14(10-8-12)26(22,23)17-16(19)25-18(21-17)20-11-13-5-3-4-6-15(13)24-2/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
FQIGPAVAHGUIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
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